molecular formula C17H16O2 B8592942 4-Methallyloxybenzophenone

4-Methallyloxybenzophenone

Cat. No. B8592942
M. Wt: 252.31 g/mol
InChI Key: NSZISQULSNKJQG-UHFFFAOYSA-N
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Patent
US04683241

Procedure details

A mixture of 34 g of 4-hydroxybenzophenone, 1.0 g of sodium iodide, 18.7 ml of methallyl chloride, and 25 g of potassium carbonate in 350 ml of acetone was refluxed for 96 h. After cooling the reaction mixture was filtered, concentrated, dissolved in methylene chloride, washed with sodium hydroxide solution, washed with water, dried over magnesium sulfate, and concentrated to obtain crystalline product; 41.6 g; M.P.~85°-86.5° C.
Quantity
34 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
18.7 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:15]=[CH:14][C:5]([C:6]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[O:7])=[CH:4][CH:3]=1.[I-].[Na+].[CH2:18](Cl)[C:19](=[CH2:21])[CH3:20].C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[CH2:20]([O:1][C:2]1[CH:3]=[CH:4][C:5]([C:6]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[O:7])=[CH:14][CH:15]=1)[C:19](=[CH2:18])[CH3:21] |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
34 g
Type
reactant
Smiles
OC1=CC=C(C(=O)C2=CC=CC=C2)C=C1
Name
Quantity
1 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
18.7 mL
Type
reactant
Smiles
C(C(C)=C)Cl
Name
Quantity
25 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
350 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 96 h
Duration
96 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the reaction mixture
FILTRATION
Type
FILTRATION
Details
was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in methylene chloride
WASH
Type
WASH
Details
washed with sodium hydroxide solution
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to obtain crystalline product

Outcomes

Product
Name
Type
Smiles
C(C(C)=C)OC1=CC=C(C(=O)C2=CC=CC=C2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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